2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
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Overview
Description
The compound contains several functional groups including a pyrrolidine ring, a trifluoromethyl group, a benzenesulfonyl group, and a 1,2,3-triazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group is a functional group that has the formula -CF3 .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The trifluoromethyl group could be introduced via various methods, such as the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The structure of this compound would be characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, a benzenesulfonyl group, and a 1,2,3-triazole ring . The stereogenicity of carbons in the pyrrolidine ring could lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the trifluoromethyl group is known to participate in various types of reactions including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the functional groups in its structure. For instance, the trifluoromethyl group is known to significantly influence the electronegativity of the molecule .Scientific Research Applications
Efficient Synthesis and Novel Compound Formation
A series of 5-fluoroalkylated 1H-1,2,3-triazoles were synthesized through regiospecific 1,3-dipolar cycloaddition reactions. This synthesis demonstrated the production of β,β-difluoro-β-triazolyl alcohol derivatives, which were further transformed into novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds in good yield. The study showcases the versatile nature of triazole compounds in creating structurally diverse and potentially useful new molecules (Peng & Zhu, 2003).
Medicinal Chemistry Applications
Research into bidentate 2-pyridyl-1,2,3-triazole ligands containing a 4-substituted benzenesulfonamide pharmacophore demonstrated their promise as anticancer drug candidates. These compounds showed nanomolar inhibitory activity against carbonic anhydrase isoform IX, indicating their potential in targeted cancer therapy (Aimene et al., 2019).
Photoluminescent Material Development
The assembly of photoluminescent [CunIn] clusters (n = 4, 6, and 8) using clickable hybrid [N,S] ligands derived from 1,2,3-triazole-based NS ligands highlights the role of these compounds in developing new materials with potential applications in lighting and display technologies. The resulting complexes exhibited strong blue or yellow emissions, underlining their utility in photoluminescent material design (Bai et al., 2015).
Antimicrobial and Antioxidant Activities
A study on pyridyl substituted thiazolyl triazole derivatives synthesized a range of compounds evaluated for their antimicrobial activity against human pathogenic microorganisms and antioxidant activity. Certain derivatives showed significant antibacterial activity, particularly against Gram-positive bacteria, and remarkable antioxidant properties. This research opens avenues for the development of new antimicrobial and antioxidant agents (Tay et al., 2022).
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic medium. The research found that these compounds can significantly reduce corrosion rates, making them valuable for protecting industrial materials (Ma et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-3-1-5-13(9-11)24(22,23)20-8-2-4-12(20)10-21-18-6-7-19-21/h1,3,5-7,9,12H,2,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPRKDLJIKTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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